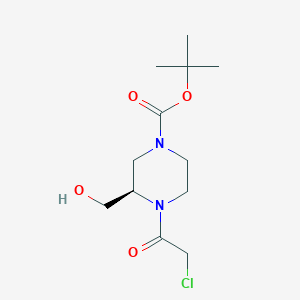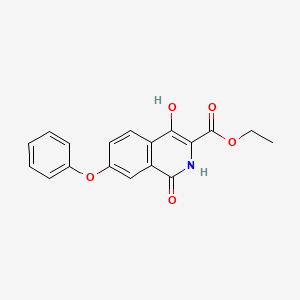
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1,4-dihydroxyisoquinoline with phenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: This compound shares a similar structure but lacks the 1-hydroxy group.
Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: This compound has a methyl group at the 1-position instead of a hydroxy group.
Uniqueness
Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its dual hydroxy groups at the 1 and 4 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C18H15NO5 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO5/c1-2-23-18(22)15-16(20)13-9-8-12(10-14(13)17(21)19-15)24-11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21) |
Clé InChI |
OTPCUBYEDZTOCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



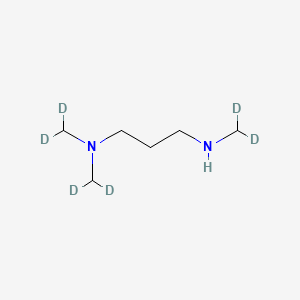
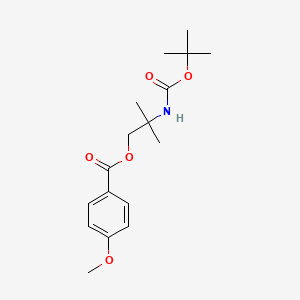
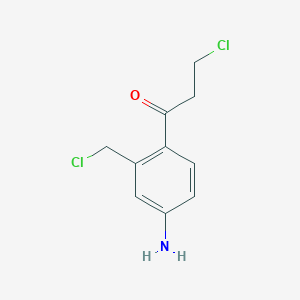



![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
